N-(4-chlorophenyl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide
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Overview
Description
N-(4-CHLOROPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenylamino group, and a dihydropyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Amination Reactions:
Cyclization Reactions: Formation of the dihydropyrimidinyl ring through cyclization.
Acylation Reactions: Introduction of the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to form reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar aromatic structures but different substituents.
Other Dihydropyrimidinyl Derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
N-(4-CHLOROPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21ClN4O2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(3,5-dimethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H21ClN4O2/c1-13-8-14(2)10-18(9-13)25-21-23-15(3)11-20(28)26(21)12-19(27)24-17-6-4-16(22)5-7-17/h4-11H,12H2,1-3H3,(H,23,25)(H,24,27) |
InChI Key |
PCONJOUPEZGUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)C)C |
Origin of Product |
United States |
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